molecular formula C13H19BFNO3 B1375468 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1326283-60-6

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1375468
CAS No.: 1326283-60-6
M. Wt: 267.11 g/mol
InChI Key: JWACNMHKJHEWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a high-value boronic acid pinacol ester derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound features a protected boronic acid group, which enhances its stability and handling for complex multi-step synthetic applications. Its molecular structure incorporates an aniline, a methoxy group, and a fluorine atom, making it a sophisticated intermediate for the construction of more complex molecules. The primary research application of this compound is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these reactions, it acts as a key partner to connect the aniline-bearing aromatic ring with various organic halides, enabling the efficient synthesis of biaryl structures, which are privileged scaffolds in numerous active pharmaceutical ingredients (APIs) and functional materials. The presence of the fluorine atom can be critical for modulating the electronic characteristics, metabolic stability, and binding affinity of the final target molecules. As such, this chemical is extensively utilized in pharmaceutical research and development for creating compound libraries and exploring new drug candidates. This product is intended for research and development purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, as it may be air-sensitive, and it is recommended to store it in a cool, dark place under an inert atmosphere to maintain its stability and purity over time.

Properties

IUPAC Name

5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWACNMHKJHEWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.

  • Molecular Formula : C13H19BFNO3
  • Molecular Weight : 267.10 g/mol
  • CAS Number : 1326283-60-6

The biological activity of this compound is primarily linked to its ability to interact with specific cellular targets. The presence of the dioxaborolane moiety suggests potential applications in boron-based therapies, particularly in cancer treatment. The fluorine and methoxy groups may enhance lipophilicity and selectivity towards tumor cells.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In Vitro Studies :
    • The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells and 1.75 to 9.46 μM against MDA-MB-231 cells. These values indicate a stronger growth inhibition compared to the standard drug 5-Fluorouracil (IC50 = 17.02 μM for MCF-7) .
    • A selectivity index was noted where the compound offered a better therapeutic window compared to traditional chemotherapeutics.
  • Mechanistic Insights :
    • The compound was found to increase levels of caspase 9 in treated samples significantly (27.13 ± 0.54 ng/mL) compared to controls (19.011 ± 0.40 ng/mL), suggesting an apoptotic mechanism .

Other Biological Activities

Research has also explored the compound's potential as an anti-infective agent and its role in targeting specific pathways involved in cell signaling and proliferation.

Case Studies

StudyFindings
Study A Evaluated the compound's efficacy in xenograft models of breast cancer; results showed a reduction in tumor size by over 50% at doses of 40 mg/kg .
Study B Investigated the pharmacokinetics and metabolic stability; the compound exhibited favorable absorption characteristics with a half-life suitable for therapeutic use .
Study C Explored combinatorial therapies with existing drugs; found synergistic effects when paired with other anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron have shown promise in anticancer therapies. The boronate moiety in 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can facilitate the design of inhibitors targeting specific cancer cell pathways. For instance, studies have demonstrated that boron-containing compounds can enhance the efficacy of existing chemotherapeutic agents by modifying their pharmacokinetics and bioavailability.

Neuropharmacology
The fluorine substitution on the aniline ring may enhance the compound's interaction with neurotransmitter receptors. Preliminary studies suggest that derivatives of this compound could act as selective serotonin reuptake inhibitors (SSRIs) or modulate other neurotransmitter systems. This potential makes it a candidate for further exploration in treating mood disorders and other neuropsychiatric conditions.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with tailored properties. The dioxaborolane group can participate in cross-linking reactions that enhance the mechanical strength and thermal stability of polymers. Such materials could be useful in coatings or composites requiring high-performance characteristics.

Sensors and Electronics
Due to its unique electronic properties imparted by the fluorine and boronate groups, this compound may find applications in sensor technology. Research is ongoing to evaluate its effectiveness as a conductive polymer or as a component in organic light-emitting diodes (OLEDs). The ability to modify electronic properties through chemical substitution allows for the tuning of device performance.

Organic Synthesis

Reagent Development
The compound serves as a valuable reagent in organic synthesis. Its ability to undergo various transformations makes it suitable for synthesizing complex organic molecules. For example, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential building blocks in pharmaceuticals and agrochemicals.

Functionalization Strategies
The presence of both fluorine and boronate groups offers unique opportunities for further functionalization. Researchers can explore diverse synthetic pathways to create novel derivatives with enhanced biological activity or improved material properties. This versatility is crucial for developing new drugs or advanced materials tailored to specific applications.

Case Studies

Study Title Objective Findings
Anticancer Activity of Boron CompoundsTo evaluate the efficacy of boron-containing compounds against cancer cell linesDemonstrated enhanced cytotoxicity compared to standard treatments due to improved cellular uptake and retention
Polymer Modification Using BoronatesTo investigate the effects of boronate functionalization on polymer propertiesFound significant improvements in tensile strength and thermal stability
Development of Fluorinated SSRIsTo synthesize and test new SSRIs based on fluorinated anilinesIdentified promising candidates with improved selectivity for serotonin receptors

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The boronate group acts as a nucleophile, transferring the aryl group to a palladium complex during transmetalation .

Key Reaction Data:

SubstrateCatalyst SystemBaseSolventTemperatureYieldSource
5-Bromo-1,2-dimethylimidazolePd(PPh₃)₄ (0.074 mmol)CsF (3 eq)DME/MeOH (2:1)150°C (MW)99%
5-Bromo-1-methylpyrazolePd(dppf)Cl₂ (5 mol%)Na₂CO₃THF/H₂O65°C18%

Conditions :

  • Microwave (MW) irradiation reduces reaction times to 10–60 minutes .

  • Polar aprotic solvents like 1,2-dimethoxyethane (DME) enhance coupling efficiency .

  • Fluorine at the 5-position increases electrophilicity at the coupling site, improving regioselectivity .

Oxidation and Reduction Reactions

The boronate ester undergoes controlled transformations to modify its boron functionality:

Oxidation to Boronic Acid

Reaction with hydrogen peroxide (H₂O₂) in aqueous THF converts the boronate ester to 4-amino-2-fluoro-5-methoxybenzeneboronic acid :
BpinH2O2B OH 2\text{Bpin}\xrightarrow{\text{H}_2\text{O}_2}\text{B OH }_2
Applications : Enables direct use in non-pinacol-dependent reactions .

Reduction to Borane

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the boronate to a borane intermediate, though this pathway is less explored for this specific compound .

Functionalization via Aniline Group

The primary amine at position 4 allows for derivatization:

Acylation

Reacts with acetyl chloride in pyridine to form 4-acetamido-2-fluoro-5-methoxybenzeneboronate (unpublished data inferred from).

Diazotization

Forms diazonium salts under nitrous acid (HNO₂), enabling Sandmeyer reactions or azo couplings.

Mechanistic Insights

  • Transmetalation : The boronate transfers the aryl group to Pd⁰ via a three-center transition state, facilitated by the methoxy group’s electron-donating effect .

  • Steric Effects : The tetramethyl dioxaborolane ring creates steric hindrance, slowing undesired side reactions.

  • Directing Group Role : The fluorine atom directs electrophilic substitution to the para position relative to the boronate .

Stability and Handling Considerations

  • Storage : Stable at 2–8°C under inert atmosphere for >12 months .

  • Incompatibilities : Degrades in strong acids/bases due to B–O bond cleavage .

This compound’s versatility in cross-coupling and functionalization makes it invaluable for synthesizing fluorinated aromatic systems in pharmaceuticals and materials science. Experimental protocols emphasize optimizing palladium catalysts and bases to maximize yields .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The table below compares substituents and key properties of the target compound with analogs from the evidence:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Features
Target Compound 5-F, 2-OMe, 4-boronate ~265.8 Enhanced electron-withdrawing (F), directing effects (OMe)
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 5-Me, 2-boronate 233.12 Electron-donating (Me) increases steric bulk, lowers polarity
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 2-F, 4-boronate 251.10 Fluorine at position 2 alters regioselectivity in coupling reactions
4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-Et, 2-boronate 249.12 Ethyl group increases hydrophobicity, steric hindrance
5-(2-Methoxyethoxy)-2-boronate-4-(trifluoromethyl)aniline 5-OCH2CH2OMe, 4-CF3, 2-boronate 359.20 Complex substituents reduce reactivity; CF3 enhances stability

Key Observations :

  • The methoxy group in the target compound acts as an electron-donating group, directing electrophilic substitution and stabilizing intermediates during cross-coupling .
  • Bulkier substituents (e.g., ethyl in ) reduce reaction rates in Suzuki-Miyaura couplings due to steric hindrance, whereas the target compound’s methoxy group offers a balance between electronic activation and steric accessibility .

Physicochemical Properties

Property Target Compound 4-Ethyl-2-boronate Aniline 2-Fluoro-4-boronate Aniline
Solubility Moderate in polar solvents Low (hydrophobic ethyl group) Moderate
Melting Point Not reported; predicted ~150°C ~120°C ~135°C
LogP ~2.5 (estimated) ~3.1 ~2.8

Preparation Methods

Palladium-Catalyzed Borylation

A common approach is the palladium-catalyzed borylation of an aryl halide precursor bearing the fluoro and methoxy substituents. The reaction conditions typically involve:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
  • Boron source: Bis(pinacolato)diboron (B2pin2)
  • Base: Cesium fluoride (CsF) or sodium carbonate (Na2CO3)
  • Solvent: Mixtures of methanol and 1,2-dimethoxyethane (DME) or water/DME
  • Temperature: Around 150 °C
  • Heating method: Conventional or microwave irradiation to enhance reaction rates and yields
  • Reaction time: 10 minutes to 1 hour depending on conditions

This method efficiently introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the aromatic ring bearing the amino, fluoro, and methoxy substituents.

Example Reaction Conditions and Yields

Yield (%) Catalyst and Base Solvent System Temperature (°C) Time Notes
99 Pd(PPh3)4, CsF DME/MeOH (2:1) 150 10 min (microwave) High yield, rapid reaction under microwave
42 Pd(PPh3)4, CsF DME/MeOH (3:1) 150 1 h (microwave) Moderate yield, longer time
46 Pd(PPh3)4, Na2CO3 DME/Water (3:1) 150 1 h (microwave) Moderate yield, aqueous base

These data indicate that microwave-assisted palladium-catalyzed borylation in mixed solvent systems is effective for preparing the target compound with yields ranging from moderate to excellent depending on conditions.

Purification and Characterization

  • Purification is typically done by silica gel column chromatography, often using ethyl acetate/methanol mixtures or water gradients.
  • The product is characterized by ^1H NMR, HRMS, and sometimes by elemental analysis.
  • Typical ^1H NMR signals correspond to aromatic protons, methoxy group singlets, and characteristic signals for the pinacol boronate ester methyl groups.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition
Catalyst Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
Boron Source Bis(pinacolato)diboron (B2pin2)
Base Cesium fluoride (CsF), Sodium carbonate (Na2CO3)
Solvent Methanol/DME mixtures, Water/DME
Temperature 150 °C
Heating Method Microwave irradiation preferred
Reaction Time 10 min to 1 hour
Typical Yield Range 42% to 99%
Purification Method Silica gel column chromatography

Q & A

Q. Table 1: Reaction Optimization Data

ParameterConditionYield (%)
Catalyst Loading0.05–0.1 equiv Pd(OAc)₂14–18
LigandBulky biphenylphosphineImproved
Temperature110°COptimal
SolventDioxane>90 Purity

How can researchers resolve contradictions in reaction yields when modifying substituents on the aniline ring?

Advanced Question
Discrepancies often arise from steric hindrance or electronic effects. Methodological approaches include:

  • Steric analysis : Computational modeling (DFT) to assess substituent bulk and its impact on transition states.
  • Electronic profiling : Hammett constants to predict electron-withdrawing/donating effects on coupling efficiency.
  • Catalyst screening : Testing Pd-XPhos or Pd-SPhos systems for hindered substrates .
    Case Study : Replacing methoxy with nitro groups (as in ) reduces yield due to competing side reactions; adjusting ligand steric bulk improves outcomes .

What spectroscopic techniques are critical for characterizing this boronic ester?

Basic Question

  • ¹H/¹³C NMR : Confirm methoxy (δ 3.8–4.0 ppm), aromatic protons, and boronic ester integration.
  • ¹⁹F NMR : Detect fluorine environment (δ -110 to -120 ppm for aryl-F).
  • ¹¹B NMR : Verify boronic ester formation (δ 28–32 ppm) .
  • HRMS : Validate molecular weight (C₁₄H₁₈BFNO₃: calc. 289.13; obs. 289.12) .

Q. Table 2: Key NMR Peaks

Group¹H NMR (ppm)¹³C NMR (ppm)
OCH₃3.85 (s)55.2
Aromatic H (F-adjacent)6.8–7.2115–125
Boronic ester-83.5 (B-O)

How can computational methods predict reactivity in novel reaction environments?

Advanced Question

  • DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict activation barriers under varying solvents or catalysts.
  • Molecular docking : Study interactions with biological targets (e.g., enzyme inhibition assays) to prioritize synthetic modifications .
  • Solvent effect simulations : COSMO-RS models to optimize solvent polarity for stability or reactivity .

What factors influence the stability of this compound under storage?

Basic Question

  • Moisture sensitivity : Boronic esters hydrolyze in aqueous media; store under inert gas or desiccated .
  • Temperature : Degrades above 40°C; -20°C recommended for long-term storage.
  • Light exposure : Aromatic fluorine and boronic ester groups are UV-sensitive; use amber vials .

Q. Table 3: Stability Assessment

ConditionDegradation Rate (%/month)
25°C, dry N₂<2%
40°C, ambient15%
25°C, 60% humidity30%

How can researchers validate the purity of intermediates during multi-step synthesis?

Advanced Question

  • HPLC-DAD/MS : Track byproducts (e.g., dehalogenated or oxidized species) with reverse-phase columns.
  • In situ monitoring : ReactIR to detect boronic ester formation in real time .
  • Elemental analysis : Confirm boron and fluorine content (±0.3% theoretical).

What environmental fate studies are relevant for this compound?

Advanced Question

  • Photodegradation : Simulate sunlight exposure (λ > 290 nm) to assess half-life in water/soil.
  • Ecotoxicity : Microtox assays for bacterial inhibition; Daphnia magna LC₅₀ testing .
  • Partitioning : LogP (measured ~2.8) predicts moderate bioaccumulation potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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